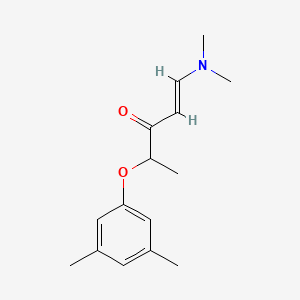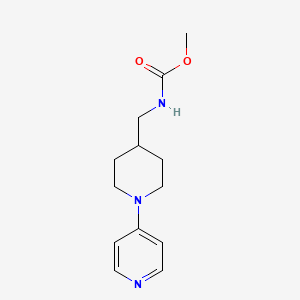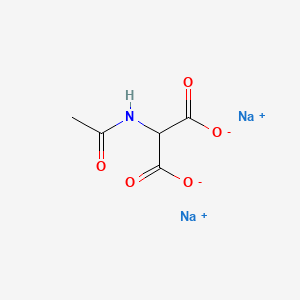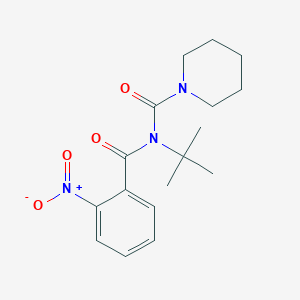
Diisopropylamin-hydrojodid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Diisopropylamine, which is commercially available, may be prepared by the reductive amination of acetone with ammonia using a modified copper oxide, generally copper chromite, as a catalyst . The solution conductivity may vary due to chemical reactions .Molecular Structure Analysis
Diisopropylamine is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl). Diisopropylamine is a colorless liquid with an ammonia-like odor. Its lithium derivative, lithium diisopropylamide, known as LDA is a widely used reagent .Chemical Reactions Analysis
Diisopropylamine is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA). LDA is a strong, non-nucleophilic base .Physical And Chemical Properties Analysis
Diisopropylamine is a colorless liquid with an ammonia-like odor . It has a density of 0.722 g/mL .科学的研究の応用
1. Cosmetic Formulations
Diisopropylamine is used to adjust the pH of cosmetic formulations. It is recognized as safe for this purpose, except when used in products containing N-nitrosating agents (Andersen, 1995).
2. Cellular Research
Diisopropylamine dichloroacetate (DADA) enhances both the proliferation and differentiation of keratinocytes, which could be linked to the turnover of skin epidermis (Kitamura, Ota & Mimura, 1999).
3. Cardiovascular Research
Diisopropylamine hydrochloride (Disotat) shows a significant decrease in systolic and diastolic pressure and cardiac output in hypertensive patients (Retzke, Schwarz, Lauckner & Schröder, 1980).
4. Treatment of Fatty Liver Disease
Compound diisopropylamine dichloroacetate (CDDI) is effective in treating fatty liver disease induced by tamoxifen in breast cancer patients (Chi Bao-rong, 2013).
5. Dyslipidemia Treatment
CDDI shows significant improvement in dyslipidemia treatment, reducing levels of total cholesterol, triglycerides, and LDL-C (W. Bo, 2010).
6. Nonalcoholic Fatty Liver Disease Treatment
Diisopropylamine dichloroacetate has proven safe and effective in treating nonalcoholic fatty liver diseases (Lu, Zeng, Mao, Chen, Fu, Wang, Xie & Fan, 2005).
7. Kinetic Studies in Chemistry
The oxidation of diisopropylamine by potassium peroxydisulfate was studied, revealing the effects of reactant concentrations and proposing a suitable mechanism (Babu, Joshi & Bhattacharya, 1977).
8. Phosphorylation in Chemical Synthesis
Bis(allyloxy)(diisopropylamino)phosphine is used as a phosphinylating agent for the effective phosphorylation of hydroxy functions (Bannwarth & Küng, 1989).
9. Antimicrobial Research
Nitroxoline and its diisopropylamine derivative demonstrate high antimicrobial activity, particularly effective against bacteria and fungi (Medic-Saric, Maysinger, Movrin & Dvorzak, 1980).
10. Fluorescence Studies
Diisopropylamine selectively quenches the fluorescence intensity of nonalternant polycyclic aromatic hydrocarbons (PAHs), aiding in their classification and analysis (Mao, Larson & Tucker, 2002).
Safety and Hazards
Diisopropylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
作用機序
Target of Action
Diisopropylamin-hydrojodid primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is an essential and ubiquitously expressed enzyme, involved in the de novo pyrimidine biosynthesis pathway .
Mode of Action
The compound interacts with DHODH, inhibiting its function . This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Diisopropylamin-hydrojodid is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines . Pyrimidines are involved in numerous cellular processes beyond DNA and RNA synthesis, implicating many metabolic pathways .
Pharmacokinetics
It is known that physiological alterations in critically ill patients can influence the pharmacokinetics of drugs . These alterations generally affect different pharmacokinetic processes, including absorption, distribution, metabolism, and elimination .
Result of Action
The inhibition of DHODH by Diisopropylamin-hydrojodid leads to a decrease in pyrimidine synthesis . This disruption in pyrimidine synthesis can lead to various molecular and cellular effects, including the induction of myeloid differentiation .
特性
IUPAC Name |
N-propan-2-ylpropan-2-amine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGZCCFVBVEIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132396-99-7 |
Source


|
| Record name | Diisopropylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)
![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)
![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)

![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)



